N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide, also known by its chemical formula C23H28N2O6, is a complex organic compound. Let’s break down its structure:
- The core structure consists of an acetamide group (CH3C(=O)NH2) attached to a piperazine ring.
- The substituents include a 3,4-dimethylphenyl group and a 3,4,5-trimethoxybenzoyl group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 3,4-dimethylbenzoyl chloride with 3,4,5-trimethoxyaniline, followed by cyclization with piperazine. The reaction proceeds under appropriate solvent conditions and yields the desired product.
Industrial Production: While not widely produced industrially, N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide can be synthesized on a laboratory scale.
Chemical Reactions Analysis
This compound undergoes various reactions:
Oxidation: It can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: The piperazine nitrogen can undergo substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide finds applications in:
Medicine: It may exhibit pharmacological properties due to its structural features. Research explores its potential as an analgesic or anti-inflammatory agent.
Chemical Biology: Scientists study its interactions with biological macromolecules.
Industry: Limited applications, but it could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
While unique in its structure, we can compare it to related compounds such as N-(3,4-dimethylphenyl)piperazine-2-carboxamide and N-(3,4,5-trimethoxybenzoyl)piperazine-2-carboxamide.
Properties
Molecular Formula |
C24H29N3O6 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-oxo-1-(3,4,5-trimethoxybenzoyl)piperazin-2-yl]acetamide |
InChI |
InChI=1S/C24H29N3O6/c1-14-6-7-17(10-15(14)2)26-21(28)13-18-23(29)25-8-9-27(18)24(30)16-11-19(31-3)22(33-5)20(12-16)32-4/h6-7,10-12,18H,8-9,13H2,1-5H3,(H,25,29)(H,26,28) |
InChI Key |
YOORSRHNPSUEKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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